Cas no 1483232-22-9 (tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate)

tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
- AKOS014476051
- EN300-12420143
- 1483232-22-9
-
- インチ: 1S/C14H17FN2O3/c1-14(2,3)20-13(19)17-11-7-10-8(6-9(11)15)4-5-12(18)16-10/h6-7H,4-5H2,1-3H3,(H,16,18)(H,17,19)
- InChIKey: XMQQBGRDDNXKRM-UHFFFAOYSA-N
- SMILES: FC1C(=CC2=C(C=1)CCC(N2)=O)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 280.12232057g/mol
- 同位素质量: 280.12232057g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 394
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 67.4Ų
tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12420143-250mg |
tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |
1483232-22-9 | 250mg |
$657.0 | 2023-10-02 | ||
Enamine | EN300-12420143-0.25g |
tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |
1483232-22-9 | 0.25g |
$657.0 | 2023-07-07 | ||
Enamine | EN300-12420143-5.0g |
tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |
1483232-22-9 | 5.0g |
$2070.0 | 2023-07-07 | ||
Enamine | EN300-12420143-0.1g |
tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |
1483232-22-9 | 0.1g |
$628.0 | 2023-07-07 | ||
Enamine | EN300-12420143-0.5g |
tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |
1483232-22-9 | 0.5g |
$685.0 | 2023-07-07 | ||
Enamine | EN300-12420143-1000mg |
tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |
1483232-22-9 | 1000mg |
$714.0 | 2023-10-02 | ||
Enamine | EN300-12420143-0.05g |
tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |
1483232-22-9 | 0.05g |
$600.0 | 2023-07-07 | ||
Enamine | EN300-12420143-10.0g |
tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |
1483232-22-9 | 10.0g |
$3069.0 | 2023-07-07 | ||
Enamine | EN300-12420143-100mg |
tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |
1483232-22-9 | 100mg |
$628.0 | 2023-10-02 | ||
Enamine | EN300-12420143-2500mg |
tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |
1483232-22-9 | 2500mg |
$1399.0 | 2023-10-02 |
tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate 関連文献
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamateに関する追加情報
tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate: A Comprehensive Overview
In the realm of organic chemistry, the compound tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate (CAS No. 1483232-22-9) has emerged as a significant molecule with diverse applications and intriguing chemical properties. This compound belongs to the class of carbamates, which are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity.
The tert-butyl group in this compound contributes to its stability and lipophilicity, making it an attractive candidate for various synthetic transformations. The presence of the fluorine atom at the 6-position of the quinoline ring introduces electronic effects that can influence the compound's reactivity and bioavailability. Recent studies have highlighted the potential of this compound in drug discovery, particularly in targeting enzymes involved in neurodegenerative diseases.
One of the most notable aspects of tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is its role as an intermediate in the synthesis of more complex molecules. Researchers have utilized this compound to construct bioactive compounds with improved pharmacokinetic profiles. For instance, its use as a precursor in the synthesis of kinase inhibitors has shown promise in preclinical models of cancer.
The structural features of this compound also make it a valuable tool in medicinal chemistry. The tetrahydroquinoline ring system provides a rigid framework that can be further functionalized to enhance binding affinity to target proteins. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy, facilitating its optimization for therapeutic applications.
In terms of synthesis, tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yli)carbamate can be prepared via a variety of methods, including nucleophilic substitution and coupling reactions. These methods have been optimized to ensure high yields and purity levels suitable for downstream applications. The use of green chemistry principles in its synthesis has also been explored to minimize environmental impact.
From an analytical standpoint, this compound has been extensively characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided insights into its molecular geometry and stereochemistry, which are critical for understanding its interactions with biological systems.
Looking ahead, the potential applications of tert-butyl N-(6-fluoro-2-oxyo…) continue to expand as researchers uncover new ways to harness its unique properties. Its role in drug delivery systems and as a building block for advanced materials underscores its importance in contemporary chemical research.
1483232-22-9 (tert-butyl N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamate) Related Products
- 1804569-78-5(Ethyl 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-carboxylate)
- 1804886-10-9(2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine)
- 1804729-77-8(5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile)
- 1805536-50-8(3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetic acid)
- 941926-95-0(N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 951956-60-8(methyl 2-{4-(7-methoxy-4-oxo-4H-chromen-3-yl)oxybenzamido}benzoate)
- 2680863-60-7(3-Fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)
- 5021-47-6(2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE)
- 756497-98-0(benzyl2-(4-methylphenyl)ethylamine)
- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)




